Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C28H26N4O4S and its molecular weight is 514.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-oxo-3-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with various functional groups, including a thioxo group and a piperazine moiety. The structural complexity suggests potential interactions with biological targets, which can lead to diverse pharmacological effects.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains by inhibiting cell wall synthesis and disrupting membrane integrity . The presence of the thioxo group in the compound may enhance its antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Potential
The tetrahydroquinazoline derivatives have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific compound may exhibit similar mechanisms, particularly due to the presence of the phenylpiperazine group, which is known to interact with multiple cellular pathways involved in cancer progression.
Neuropharmacological Effects
Piperazine derivatives are often studied for their neuropharmacological effects. They can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders . The compound's structure suggests it may possess similar properties, possibly acting as a selective serotonin reuptake inhibitor (SSRI) or affecting dopaminergic pathways.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is critical for neurotransmitter regulation .
- Receptor Modulation : Interaction with serotonin and dopamine receptors could mediate its neuropharmacological effects.
- Cell Cycle Regulation : Induction of apoptosis in cancer cells suggests involvement in cell cycle regulation pathways.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various piperazine derivatives found that compounds similar to our target demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness, revealing promising results for further development .
Study 2: Anticancer Activity
In vitro studies on tetrahydroquinazoline derivatives indicated that certain compounds led to a marked decrease in viability of various cancer cell lines. Mechanistic studies showed that these compounds activated apoptotic pathways through caspase activation and increased levels of pro-apoptotic proteins .
Study 3: Neuropharmacological Assessment
Research on piperazine-based compounds revealed their potential as anxiolytic agents in animal models. Behavioral tests indicated reduced anxiety-like behaviors following administration of these compounds, suggesting their utility in treating anxiety disorders .
特性
CAS番号 |
1114628-51-1 |
---|---|
分子式 |
C28H26N4O4S |
分子量 |
514.6 |
IUPAC名 |
methyl 4-oxo-3-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C28H26N4O4S/c1-36-27(35)21-11-12-23-24(17-21)29-28(37)32(26(23)34)18-19-7-9-20(10-8-19)25(33)31-15-13-30(14-16-31)22-5-3-2-4-6-22/h2-12,17H,13-16,18H2,1H3,(H,29,37) |
InChIキー |
LSSBJACZGBMRKY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。